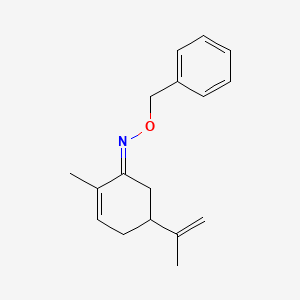

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

Beschreibung

The exact mass of the compound (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine is 255.162314293 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQLVGKJFWKWHG-ISLYRVAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CCC(C/C1=N\OCC2=CC=CC=C2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine, with the CAS number 1111597-77-3, is a compound that has garnered interest for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 255.35 g/mol. This compound features a unique structural configuration that may contribute to its biological properties.

Biological Activity

Research into the biological activity of (1E)-N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine is still emerging. However, several studies provide insights into its potential effects:

1. Neuroleptic Activity

A study on related compounds suggests that benzamide derivatives, which share structural similarities with (1E)-N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine, exhibit neuroleptic activity. These compounds were evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in rats, indicating potential antipsychotic effects. The correlation between structure and activity was significant, suggesting that modifications to the benzamide structure can enhance neuroleptic properties .

Case Study 1: Structure Activity Relationship (SAR)

In a comparative analysis of various imine-linked compounds, researchers identified that structural modifications significantly impacted biological activity. The introduction of electron-donating groups like benzyloxy increased the efficacy of these compounds in biological assays, suggesting a potential pathway for optimizing the activity of (1E)-N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of similar compounds to various biological targets. These studies indicate that the specific configuration of the cyclohexene ring and the presence of functional groups like imines can significantly influence binding interactions, thereby affecting biological outcomes like enzyme inhibition or receptor antagonism .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO |

| Molecular Weight | 255.35 g/mol |

| CAS Number | 1111597-77-3 |

| Purity | >95% |

| Chemical Structure | See SMILES notation above |

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C17H21NO

- Molecular Weight : 255.3547 g/mol

- SMILES Notation : CC(=C)C1CC=C(/C(=N/OCc2ccccc2)/C1)C

Structural Characteristics

The compound features a cyclohexene core with an imine functional group, which is crucial for its reactivity. The presence of the benzyloxy group enhances its solubility and stability, making it suitable for various applications.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a precursor or intermediate in synthesizing biologically active molecules. Compounds with similar structures have been investigated for their pharmacological properties, including:

- Anticancer Activity : Analogous compounds have shown promise in inhibiting tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of the imine group may contribute to antimicrobial activity, making it a candidate for further exploration against resistant bacterial strains.

Organic Synthesis

In organic synthesis, (1E)-N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine can serve as:

- A Building Block : The compound can be utilized as a building block for synthesizing more complex molecules, particularly in the synthesis of heterocycles.

- Reagent in Cycloadditions : Its reactivity can be exploited in cycloaddition reactions, where it may participate as a nucleophile or electrophile, facilitating the formation of new carbon-carbon bonds.

Agrochemical Applications

Due to its structural features, the compound may also find applications in the agrochemical industry:

- Pesticide Development : Compounds with similar frameworks have been explored for their potential as insecticides or fungicides. The benzyloxy group may enhance the bioavailability of the active compounds.

Case Study 1: Anticancer Activity

Research has indicated that compounds with similar cyclohexene structures exhibit significant anticancer properties. For instance, studies on derivatives of cyclohexene imines have demonstrated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle modulation.

Case Study 2: Organic Synthesis Methodologies

A study published in a reputable journal detailed the use of azaoxyallyl cations derived from related compounds in [2+4] cycloaddition reactions. The findings highlighted the efficiency of these reactions under mild conditions, showcasing how (1E)-N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine could be leveraged to synthesize complex molecules efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.